(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)
Overview
Description
“(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)” is a type of bisphosphonate . Bisphosphonates are organic compounds containing two phosphonate groups linked together through a carbon atom . It has a molecular formula of C5H13NO7P2 and a molecular weight of 261.11 .
Molecular Structure Analysis
The molecular structure of bisphosphonates, including “(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)”, consists of two phosphonate groups linked together through a carbon atom . The specific molecular structure of “(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)” is not provided in the available resources.Chemical Reactions Analysis
Bisphosphonates like “(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid)” can participate in various chemical reactions. For instance, they can act as efficient catalysts to transform CO2 gas to cyclic carbonates under mild conditions . The active centers of the catalyst are inferred to be Lewis acid sites and Brønsted acid sites in the structure of the compound .Safety And Hazards
properties
IUPAC Name |
(1-acetamido-1-phosphonopropyl)phosphonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO7P2/c1-3-5(6-4(2)7,14(8,9)10)15(11,12)13/h3H2,1-2H3,(H,6,7)(H2,8,9,10)(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFORMDAHVCCVEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(NC(=O)C)(P(=O)(O)O)P(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO7P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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